molecular formula C8H12O2 B6598092 bicyclo[3.1.1]heptane-3-carboxylic acid CAS No. 5164-33-0

bicyclo[3.1.1]heptane-3-carboxylic acid

Cat. No.: B6598092
CAS No.: 5164-33-0
M. Wt: 140.18 g/mol
InChI Key: MFCVWXVRJLRDDT-UHFFFAOYSA-N
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Description

Bicyclo[3.1.1]heptane-3-carboxylic acid (Molecular Formula: C8H12O2) is a saturated carbocyclic building block of significant interest in medicinal chemistry and drug discovery. Its primary research value lies in its role as a bioisostere for meta-substituted benzene rings . This bicyclic framework serves as a three-dimensional, carbon-rich replacement for flat aromatic rings, which can improve key properties of drug candidates, such as metabolic stability, solubility, and overall pharmacokinetic profiles . The compound precisely mimics the geometry of a meta-substituted arene, with an exit vector angle of approximately 120°, making it a more accurate geometric surrogate than other saturated systems like bicyclo[1.1.1]pentanes (BCPs) for this specific application . Researchers utilize this carboxylic acid functionalized derivative as a versatile synthetic intermediate. The carboxylic acid group allows for further synthetic elaboration into diverse structures through standard coupling reactions or decarboxylative pathways . Recent advances in synthetic methodologies, including photochemical intermolecular [3σ+2σ]-cycloaddition and radical ring-opening reactions of [3.1.1]propellane, have made this and related bicyclo[3.1.1]heptane scaffolds more accessible for research and development . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

bicyclo[3.1.1]heptane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-8(10)7-3-5-1-6(2-5)4-7/h5-7H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCVWXVRJLRDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701277954
Record name Bicyclo[3.1.1]heptane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701277954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5164-33-0
Record name Bicyclo[3.1.1]heptane-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5164-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[3.1.1]heptane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701277954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via a radical-mediated pathway initiated by visible-light excitation of an iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbpy)PF₆). Photoexcitation generates a radical cation from the CPA, which undergoes β-scission to form a distonic radical intermediate. This species adds to the BCB, followed by cyclization to yield the bicyclo[3.1.1]heptane scaffold (Scheme 1).

Optimization studies identified DMSO as the optimal solvent, with blue light (λₘₐₓ = 427 nm) and room temperature conditions providing a 70% yield of the bicyclic product (Table 1). The exclusion of light or photocatalyst abolished product formation, confirming the photochemical nature of the transformation.

Table 1: Optimization of Photoredox Cycloaddition Conditions

EntryPhotocatalystSolventYield (%)
1Ir[dF(CF₃)ppy]₂(dtbpy)PF₆DMSO70
2Ru(bpy)₃Cl₂DMSO45
6Ir[dF(CF₃)ppy]₂(dtbpy)PF₆MeCN58

Substrate Scope and Functional Group Tolerance

The reaction accommodates BCBs bearing electron-withdrawing substituents (e.g., -F, -Cl, -CF₃), which enhance reactivity by stabilizing radical intermediates. For example:

  • p-Trifluoromethylphenyl-BCB afforded a 73% yield (23 ).

  • m-CF₃-substituted BCB yielded 68% (24 ).
    Electron-rich BCBs (e.g., -OMe, -Ph) exhibited moderate yields (50–60%), likely due to reduced radical stabilization.

CPAs with aromatic amines demonstrated superior reactivity compared to aliphatic variants, as the aryl group facilitates radical cation formation.

Post-Cycloaddition Functionalization to Carboxylic Acid

The bicyclo[3.1.1]heptane core generated via cycloaddition serves as a platform for introducing carboxylic acid functionality through two primary strategies:

Nitrile Hydrolysis

Nitrile-containing bicyclo[3.1.1]heptanes undergo hydrolysis under acidic or basic conditions to yield carboxylic acids. In a representative example:

  • Cycloaddition : BCB 1a and CPA 2a (bearing a nitrile group) react to form 4-cyano-bicyclo[3.1.1]heptane 25 (65% yield).

  • Hydrolysis : Treatment of 25 with aqueous HCl (6 M, 80°C, 12 h) provides bicyclo[3.1.1]heptane-3-carboxylic acid 30 in 92% yield (Scheme 2).

This method benefits from the stability of nitriles during cycloaddition and the high efficiency of subsequent hydrolysis.

tert-Butyl Ester Deprotection

Carboxylic acid precursors protected as tert-butyl esters are readily deprotected under acidic conditions. For 3,6-Diaza-bicyclo[3.1.1]heptane-3-carboxylic acid tert-butyl ester (1251017-66-9 ):

  • Ester Synthesis : The tert-butyl ester is prepared via reduction of spirocyclic oxetanyl nitriles using NaBH₄/CoCl₂ in methanol.

  • Deprotection : Treatment with HCl in dioxane (4 M, 0°C to rt, 2 h) cleaves the tert-butyl group, yielding the free carboxylic acid in 85% yield.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Carboxylic Acid Formation Methods

MethodStarting MaterialYield (%)Purity (%)
Nitrile Hydrolysis25 92>99
tert-Butyl Ester Deprotection1251017-66-9 8597

Nitrile hydrolysis offers higher yields but requires incorporation of the nitrile group during cycloaddition. Ester deprotection provides an orthogonal strategy for acid-sensitive substrates.

Mechanistic Insights and Reaction Design

Radical Stabilization Effects

Electron-deficient BCBs enhance radical stabilization at the benzylic position, facilitating cyclization. Computational studies suggest a ΔG‡ of 18.3 kcal/mol for the rate-determining cyclization step in CF₃-substituted derivatives.

Solvent and Additive Effects

Polar aprotic solvents (e.g., DMSO) stabilize ionic intermediates, while protic solvents (MeOH) hinder reaction progress by quenching radical species. The addition of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) completely inhibits product formation, confirming radical intermediacy.

Applications in Medicinal Chemistry

This compound serves as a meta-substituted arene bioisostere, addressing metabolic instability and solubility challenges in drug candidates. Derivatives such as 30 have been conjugated to pharmacophores (e.g., estrone in 31 ) to modulate bioavailability .

Chemical Reactions Analysis

Types of Reactions: Bicyclo[3.1.1]heptane-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the carboxylic acid functional group and the unique bicyclic structure.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines and alcohols .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions typically yield carboxylate derivatives, while reduction reactions produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Bioisosteric Properties
Bicyclo[3.1.1]heptane derivatives are increasingly recognized as bioisosteres for aromatic rings in drug design. Their incorporation into drug candidates can enhance solubility, metabolic stability, and pharmacokinetic profiles. For instance, the photoinduced synthesis of aminobicyclo[3.1.1]heptanes has been demonstrated to produce compounds that serve as meta-substituted arene bioisosteres, which can replace traditional aromatic systems in therapeutic molecules .

Case Study: Antihistamine Development
The integration of bicyclo[3.1.1]heptane into the structure of antihistamines, such as Rupatidine, has shown promising results. This substitution allows for improved binding affinity and selectivity compared to conventional structures . The synthesis of 3-azabicyclo[3.1.1]heptanes via reduction methods further illustrates the versatility of this scaffold in creating effective pharmacophores.

Synthetic Methodologies

Innovative Synthesis Techniques
Recent advancements have highlighted the utility of bicyclo[3.1.1]heptane in synthetic organic chemistry. The development of photochemical reactions for the synthesis of these compounds offers a sustainable approach to create complex molecular architectures with diverse functional groups . For example, a photoredox [3σ+2σ] cycloaddition method has been successfully employed to construct trisubstituted bicyclo[3.1.1]heptanes from readily available precursors under mild conditions.

Data Table: Synthesis Yields from Photochemical Reactions

Reaction TypeYield (%)Conditions
Photoinduced [3σ+2σ] cycloaddition70Blue light irradiation, DMSO solvent
Hydrolysis of imines41-32Varies with styrene derivatives
Functionalization of bicyclo acids80-85Various coupling reactions

Material Science Applications

Polymer Chemistry
Bicyclo[3.1.1]heptane derivatives can also be utilized in polymer science due to their ability to impart rigidity and stability to polymeric materials. The incorporation of these structures into copolymers has been shown to enhance thermal and mechanical properties, making them suitable for advanced material applications.

Mechanism of Action

The mechanism of action of bicyclo[3.1.1]heptane-3-carboxylic acid is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially leading to changes in their activity or function .

Comparison with Similar Compounds

Substituent Variations on the Bicyclo[3.1.1]heptane Core

Compound Name Substituents Key Properties/Applications CAS No. Reference
Bicyclo[3.1.1]heptane-3-carboxylic acid None (parent compound) Baseline for comparison; used in stereoselective Ugi reactions 705949-10-6
6,6-Dimethyl-2-methylenethis compound 6,6-Dimethyl; 2-methylene Enhanced rigidity; synthesized via Zn-mediated carboxylation in flow reactors N/A
5-Methoxycarbonylbicyclo[3.1.1]heptane-1-carboxylic acid 5-Methoxycarbonyl Increased lipophilicity; intermediate in agrochemical synthesis 691843-39-7
2-Amino-2,6,6-trimethylthis compound 2-Amino; 2,6,6-trimethyl Steric hindrance for peptide backbone modification; used in β-peptide design 705949-10-6
3-(1,3-Benzothiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxylic acid Benzothiazole substituent Aromatic π-stacking capability; potential kinase inhibitor N/A

Key Observations :

  • Steric Effects : Derivatives with bulky groups (e.g., 2,6,6-trimethyl) exhibit restricted rotation, stabilizing secondary structures in peptides .
  • Electronic Effects : Methoxycarbonyl groups enhance electron-withdrawing properties, altering reactivity in nucleophilic acyl substitutions .
  • Synthetic Accessibility : Zinc-mediated carboxylation in flow systems improves yields for methylene-substituted derivatives compared to batch methods .

Comparison with Bicyclo[2.2.1]heptane Analogues

Property This compound Bicyclo[2.2.1]heptane-2-carboxylic Acid
Ring Strain Lower (less fused cyclopropane character) Higher (norbornane-like structure)
Melting Point ~381–383 K (derivative-dependent) Higher (e.g., 353 K at 0.013 bar)
Reactivity Moderate; suitable for stereoselective reactions Highly reactive due to strain; used in Diels-Alder reactions
Applications Peptidomimetics, β-lactams Catalysis, polymer chemistry

Structural Impact :

  • The [2.2.1] system (norbornane) exhibits greater ring strain, leading to higher reactivity in cycloadditions but reduced stability in biological systems compared to the [3.1.1] framework .

Stereochemical and Functional Group Modifications

  • Stereoselectivity: The (1R,2S,3R,5S)-configured 2-amino derivative is critical for enantioselective β-lactam formation via Ugi reactions, achieving diastereomer ratios of 4:1 .
  • Aza Analogues : 3-Azathis compound derivatives (e.g., tert-butyl esters) introduce nitrogen, enabling hydrogen bonding in drug design .
  • Hydroxy Derivatives : 4-Hydroxy-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid shows instability under ambient conditions, necessitating low-temperature storage .

Biological Activity

Bicyclo[3.1.1]heptane-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including synthesis methods, pharmacological implications, and relevant case studies.

Structural Characteristics

This compound features a bicyclic structure that can serve as a bioisostere for meta-substituted aromatic compounds. This structural similarity allows it to mimic certain biological activities while potentially improving pharmacokinetic properties.

Synthesis Methods

Recent advancements in synthetic methodologies have facilitated the preparation of bicyclo[3.1.1]heptanes. Notably, a photoinduced [3σ+2σ] cycloaddition has been reported, yielding various functionalized derivatives under mild conditions. For example, the synthesis of 4-aminobicyclo[3.1.1]heptanes was achieved using readily available starting materials, demonstrating the compound's versatility in drug development .

Table 1: Synthesis Conditions for Bicyclo[3.1.1]heptanes

EntryReaction ConditionsYield (%)
1BCB (0.2 mmol), CPA (0.4 mmol), Ir catalyst (2 mol %)70
2Solvent variations with optimal photocatalystNo improvement
3Reaction without lightNo product
4Presence of TEMPO (radical scavenger)No reaction

Pharmacological Implications

Bicyclo[3.1.1]heptane derivatives have shown promise in various pharmacological contexts:

  • Anticancer Activity : Some derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.
  • Neuroprotective Effects : Certain bicyclic compounds have demonstrated neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
  • Enzyme Inhibition : Research indicates that bicyclo[3.1.1]heptane derivatives can act as inhibitors for specific enzymes, including those involved in metabolic pathways relevant to drug metabolism .

Case Studies

Case Study 1: Anticancer Properties

A study investigated the cytotoxic effects of bicyclo[3.1.1]heptane derivatives on various cancer cell lines. The results indicated that specific modifications to the bicyclic structure enhanced cytotoxicity, leading to apoptosis in treated cells.

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings suggested that this compound could mitigate neuronal loss through antioxidant mechanisms.

Q & A

Q. What are the primary synthetic routes for bicyclo[3.1.1]heptane-3-carboxylic acid, and how do experimental conditions influence yield?

this compound can be synthesized via Favorskiy rearrangement of brominated norbornanone derivatives, yielding optically active products when starting from chiral precursors like d-camphor . Alternatively, photochemical ring contraction of α-diazo ketones derived from bicyclo[3.1.1]heptanes has been reported, though yields vary depending on light intensity and solvent polarity. For scalable synthesis, a multi-step sequence from d-camphor (via dichlorobicycloheptane intermediates) is preferred, achieving ~70% yield after optimization of reaction time and stoichiometry . Key challenges include controlling regioselectivity in ring contractions and minimizing byproducts during halogenation steps.

Q. Which spectroscopic and computational methods are most reliable for structural confirmation of this compound derivatives?

  • 1H/13C NMR : Distinctive splitting patterns for bridgehead protons (e.g., δ 1.8–2.5 ppm for bicyclic protons) and carbonyl carbons (δ 170–175 ppm) confirm the bicyclic framework and carboxylic acid group .
  • IR Spectroscopy : A strong absorption band at ~1700 cm⁻¹ confirms the carboxylic acid C=O stretch .
  • X-ray Crystallography : Resolves stereochemistry in chiral derivatives (e.g., enantiopure forms from d-camphor) .
  • DFT Calculations : Predict molecular geometry and compare experimental vs. computed dipole moments to validate stereoisomers .

Q. How do substituents on the bicyclo[3.1.1]heptane scaffold affect physicochemical properties like solubility and logP?

Substituents at the 3-position (e.g., methyl, hydroxyl) significantly alter hydrophobicity. For example:

  • 6,6-Dimethyl derivatives (e.g., myrtenoic acid) have a calculated logP of 2.72, enhancing lipid solubility compared to the parent compound (logP 1.8) .
  • Amino-functionalized derivatives (e.g., ABHC) show improved aqueous solubility due to hydrogen bonding, with pKa values ~4.2 for the carboxylic acid group .
    These properties are critical for designing derivatives with optimal bioavailability in drug discovery.

Advanced Research Questions

Q. How can stereoselective synthesis of this compound derivatives be achieved?

The Ugi four-component reaction enables stereoselective synthesis of β-lactam derivatives using enantiopure this compound as a chiral scaffold. For example:

  • Reacting (1R,2R,3S,4R)-2-amino-6,6-dimethylthis compound with aldehydes and isocyanides in methanol produces diastereomeric β-lactams with >90% enantiomeric excess (ee). Separation is achieved via chiral HPLC .
  • Mechanistic insight : The rigid bicyclic framework restricts conformational freedom, favoring axial attack of the isocyanide component .

Q. What reaction mechanisms underlie the photolytic ring contraction of bicyclo[3.1.1]heptane precursors?

Photolysis of α-diazo ketones (e.g., bicyclo[3.1.1]heptane-3-diazoacetone) generates a carbene intermediate, which undergoes concerted [1,2]-shift to form bicyclo[2.1.1]hexane derivatives. Computational studies (e.g., CASSCF) suggest a singlet carbene pathway with minimal energy barriers (~5 kcal/mol) . Competing pathways (e.g., Norrish-type cleavage) are suppressed using non-polar solvents like hexane .

Q. How can this compound derivatives be applied in peptide mimetics?

this compound serves as a rigid β-amino acid surrogate to stabilize peptide secondary structures:

  • In β-peptides, derivatives like ABHC [(1S,2S,3R,5S)-2-amino-6,6-dimethylthis compound] enforce helical conformations resistant to proteolysis.
  • Structure-activity relationship (SAR) : The 6,6-dimethyl groups enhance steric shielding, improving metabolic stability in vitro (t₁/₂ > 24 hrs in human plasma) .

Q. How should researchers address contradictory spectral data in this compound characterization?

  • Case study : Discrepancies in NMR chemical shifts between synthetic batches may arise from residual solvents (e.g., DMSO-d6) or enantiomeric impurities .
  • Resolution :
    • Purify via recrystallization (hexane/EtOAc) to >99% purity.
    • Validate using high-resolution mass spectrometry (HRMS) and compare with computed isotopic patterns .
    • Cross-check with X-ray data for absolute configuration .

Q. What strategies improve the stability of this compound under storage and reaction conditions?

  • Storage : Lyophilize and store at −20°C under argon to prevent oxidation of the carboxylic acid group .
  • Reaction compatibility : Avoid strong bases (e.g., NaOH) to prevent decarboxylation. Use mild conditions (e.g., DCC/DMAP for esterification) .
  • Derivatization : Convert to tert-butyl esters (Boc-protected) for long-term stability, with <5% decomposition after 6 months at 4°C .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
bicyclo[3.1.1]heptane-3-carboxylic acid
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bicyclo[3.1.1]heptane-3-carboxylic acid

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